molecular formula C17H15NO3 B3241830 4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde CAS No. 148674-70-8

4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde

Cat. No.: B3241830
CAS No.: 148674-70-8
M. Wt: 281.3 g/mol
InChI Key: SCCHHMDRTJVFEG-UHFFFAOYSA-N
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Description

4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 4-position, a methoxy group at the 5-position, and an aldehyde group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde typically involves several steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Functional Group Introduction: The benzyloxy and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formylation: The aldehyde group is introduced at the 2-position through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and scale-up techniques, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Benzyl chloride, methanol, and suitable bases or acids.

Major Products

    Oxidation: 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid.

    Reduction: 4-(benzyloxy)-5-methoxy-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-benzyloxyindole: Lacks the methoxy and aldehyde groups, making it less versatile in chemical reactions.

    5-methoxyindole-2-carbaldehyde: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.

    4-(benzyloxy)-1H-indole-2-carbaldehyde: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde is unique due to the presence of both benzyloxy and methoxy groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

5-methoxy-4-phenylmethoxy-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-16-8-7-15-14(9-13(10-19)18-15)17(16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCHHMDRTJVFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 2
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 4
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 5
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde
Reactant of Route 6
4-(benzyloxy)-5-methoxy-1H-indole-2-carbaldehyde

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